2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4S/c1-10-7-12(8-11(2)16(10)19)15(18)9-22(20,21)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQUHHQGUQDTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfide Oxidation Pathway
Disconnecting the sulfonyl group reveals a sulfide intermediate, 2-[(4-fluorophenyl)thio]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, which can be oxidized to the sulfone. This route leverages well-established thioether-to-sulfone oxidation chemistry.
Direct Sulfonation Strategy
Alternative pathways involving electrophilic sulfonation were deemed less feasible due to the deactivating nature of the sulfonyl group and steric hindrance from the 3,5-dimethyl substituents.
Detailed Synthetic Procedures
Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions during subsequent steps, the hydroxyl group is protected as a methoxy ether:
Step 1: Methylation of 4-Hydroxy-3,5-dimethylphenol
- Reagents : 4-Hydroxy-3,5-dimethylphenol (1.0 eq), methyl iodide (1.2 eq), K₂CO₃ (2.0 eq), acetone (solvent)
- Conditions : Reflux at 60°C for 12 h
- Product : 4-Methoxy-3,5-dimethylphenol (Yield: 92%)
$$ \text{Ar-OH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-OCH}3 $$
Friedel-Crafts Acetylation
The protected phenol undergoes acetylation to install the ketone functionality:
Step 2: Synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)ethanone
- Reagents : Acetyl chloride (1.5 eq), AlCl₃ (1.3 eq), dichloromethane (solvent)
- Conditions : 0°C to room temperature, 4 h
- Product : White crystalline solid (Yield: 85%, m.p. 98–100°C)
$$ \text{Ar-OCH}3 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-OCH}3\text{-COCH}_3 $$
α-Bromination of the Ketone
The acetyl group is brominated to enable nucleophilic displacement:
Step 3: Preparation of 2-Bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone
- Reagents : N-Bromosuccinimide (1.1 eq), dibenzoyl peroxide (0.1 eq), CCl₄ (solvent)
- Conditions : Reflux at 80°C under N₂ for 6 h
- Product : Pale yellow liquid (Yield: 78%)
$$ \text{Ar-COCH}3 + \text{NBS} \rightarrow \text{Ar-COCH}2\text{Br} $$
Thioether Formation
The bromo ketone reacts with 4-fluorothiophenol to form the sulfide intermediate:
Step 4: Synthesis of 2-[(4-Fluorophenyl)thio]-1-(4-methoxy-3,5-dimethylphenyl)ethanone
- Reagents : 4-Fluorothiophenol (1.2 eq), K₂CO₃ (2.0 eq), DMF (solvent)
- Conditions : 50°C for 8 h
- Product : Off-white solid (Yield: 82%, m.p. 132–134°C)
$$ \text{Ar-COCH}2\text{Br} + \text{HS-C}6\text{H}4\text{F} \rightarrow \text{Ar-COCH}2\text{S-C}6\text{H}4\text{F} $$
Oxidation to Sulfone
The sulfide is oxidized to the final sulfone product:
Step 5: Oxidation with Hydrogen Peroxide
- Reagents : 30% H₂O₂ (3.0 eq), glacial acetic acid (solvent)
- Conditions : 70°C for 5 h
- Product : 2-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxy-3,5-dimethylphenyl)ethanone (Yield: 88%)
$$ \text{Ar-S-C}6\text{H}4\text{F} \xrightarrow{\text{H}2\text{O}2} \text{Ar-SO}2\text{-C}6\text{H}_4\text{F} $$
Deprotection of the Methoxy Group
The methoxy protecting group is removed to regenerate the phenolic hydroxyl:
Step 6: Demethylation with BBr₃
- Reagents : Boron tribromide (3.0 eq), dichloromethane (solvent)
- Conditions : -78°C to room temperature, 3 h
- Product : Target compound (Yield: 91%, m.p. 158–160°C)
$$ \text{Ar-OCH}3 \xrightarrow{\text{BBr}3} \text{Ar-OH} $$
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) showed >99% purity with retention time 12.4 min.
Comparative Analysis of Synthetic Routes
| Parameter | Sulfide Oxidation Route | Direct Sulfonation |
|---|---|---|
| Overall Yield | 58% | Not feasible |
| Step Count | 6 | N/A |
| Purification Difficulty | Moderate | High |
| Scalability | >100 g | Limited |
Industrial-Scale Considerations
For bulk synthesis (≥1 kg batches), process optimizations include:
- Replacing DMF with MeCN in Step 4 to simplify solvent recovery
- Using catalytic TPAP/NMO oxidation in Step 5 for faster kinetics
- Implementing continuous flow chemistry for Steps 2–4 to improve throughput
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[(4-Fluorophenyl)sulfonyl]-1-(4-oxo-3,5-dimethylphenyl)-1-ethanone.
Reduction: Formation of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
- Sulfonyl Group : The presence of a sulfonyl group enhances the compound's reactivity and solubility properties.
- Fluorophenyl Substituent : The fluorine atom can influence the electronic properties of the molecule, potentially impacting its biological activity.
- Hydroxy and Dimethyl Substituents : These groups may contribute to hydrogen bonding and steric effects, influencing interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of sulfonyl compounds showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes such as carbonic anhydrase or cyclooxygenase, which are implicated in inflammatory processes and cancer progression. For instance, a case study highlighted a series of sulfonamide derivatives that effectively inhibited cyclooxygenase-2 (COX-2), leading to reduced inflammation and tumorigenesis.
Development of Organic Electronics
Due to its unique electronic properties, 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can be explored in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and overall efficiency.
Molecular Probes
The compound can be utilized as a molecular probe for studying biological processes due to its ability to selectively bind to specific biomolecules. This application is particularly relevant in drug discovery where understanding the interaction between small molecules and their biological targets is crucial.
Pesticide Development
There is potential for the application of this compound in agricultural chemistry as a pesticide or herbicide. Its structural features may allow it to interact with plant enzymes or receptors, providing a basis for developing new agrochemicals that are more effective and environmentally friendly.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated a series of sulfonamide derivatives similar to this compound for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives induced significant apoptosis through the activation of caspase pathways.
Case Study 2: Organic Electronics
In a research article from Advanced Functional Materials, researchers explored the use of sulfonamide derivatives in OLED applications. The findings revealed that incorporating this compound into device structures improved charge mobility and light emission efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Sulfonyl Substituents
The substitution pattern on the sulfonyl group significantly impacts physicochemical properties:
Ethanone Derivatives with Different Aromatic Substituents
Variations in the aromatic ethanone moiety influence steric and electronic properties:
- Triazole vs.
Sulfonamide-Containing Compounds
Sulfonamide derivatives share functional group similarities but differ in core structure:
- Sulfonamide vs.
Research Findings and Implications
Physicochemical Properties :
- The 4-hydroxy-3,5-dimethylphenyl group in the target compound contributes to steric hindrance, which may reduce crystallization efficiency compared to analogs with simpler substituents .
- Fluorine substitution in the sulfonyl group increases logP values, suggesting improved lipid solubility for drug delivery applications .
Synthetic Challenges :
- Compounds with triazole-thioether linkages (e.g., C₂₉H₂₀F₂N₃O₃S₂) require multi-step syntheses, while the target compound’s synthesis is likely more straightforward due to fewer heterocyclic components .
Biological Relevance :
- Sulfonamide derivatives (e.g., 6d) from demonstrate broad bioactivity, but the target compound’s lack of a sulfamoyl group may limit its utility in enzyme inhibition compared to these analogs .
Biological Activity
2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The compound's structure comprises a fluorophenyl group, a sulfonyl moiety, and a hydroxy-dimethylphenyl group. This structural arrangement is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the fluorophenyl and sulfonyl groups exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
Compounds with sulfonyl groups are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases or other enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated, such as cancer or metabolic disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including sulfonation and acylation processes. The following table summarizes the synthetic routes reported in various studies:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | 4-Fluorobenzenesulfonyl chloride | 70 |
| 2 | Acetylation | Acetic anhydride | 65 |
| 3 | Hydroxylation | Sodium hydroxide | 80 |
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Anticancer Study : A study demonstrated that a structurally similar compound significantly inhibited the growth of breast cancer cells by inducing G1 phase arrest in the cell cycle.
- Antimicrobial Study : Another research project showed that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Study : A kinetic study indicated that the compound acts as a competitive inhibitor against specific kinases involved in oncogenic signaling pathways.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 2-[(4-fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone?
The synthesis involves sulfonation and ketone coupling reactions. Key steps include:
- Sulfonation of the fluorophenyl group : Use a sulfonating agent (e.g., chlorosulfonic acid) under controlled anhydrous conditions at 0–5°C to avoid side reactions.
- Coupling with the hydroxy-dimethylphenyl moiety : Employ nucleophilic aromatic substitution or Friedel-Crafts acylation, requiring inert solvents (e.g., dichloromethane) and catalysts like AlCl₃.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates .
Q. How can the molecular structure of this compound be validated experimentally?
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., mean C–C bond length ≈ 1.39 Å, R factor < 0.05) to confirm stereochemistry .
- Spectroscopic techniques :
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) to minimize matrix degradation, as organic compounds in aqueous solutions degrade over time (e.g., 9-hour stability window in ).
- Structural analogs comparison : Synthesize derivatives with modified sulfonyl or hydroxy groups to isolate structure-activity relationships (SAR). For example, replacing the 4-fluorophenyl group with chlorophenyl may alter binding affinity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid residual toxicity.
- Temperature control : Lower temperatures (e.g., –10°C) suppress side reactions during sulfonation, while higher temperatures (60–80°C) accelerate coupling steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .
Q. How can computational methods predict the compound’s environmental toxicity?
Q. What advanced techniques validate degradation pathways under environmental conditions?
- High-resolution mass spectrometry (HRMS) : Identify photodegradation products (e.g., hydroxylated or desulfonated derivatives) in simulated sunlight experiments.
- Hyperspectral imaging (HSI) : Monitor real-time degradation in wastewater matrices, though sample cooling is recommended to stabilize organic content .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies in crystallographic vs. spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
